N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide

Lipophilicity Halogen bonding Drug design

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide is a synthetic 1,2,4-thiadiazole carboxamide patented as a P2X3/P2X2/3 purinergic receptor antagonist. The 4-bromophenyl substituent introduces a heavy halogen capable of halogen bonding, a property absent in 4-fluoro or 4-methoxy analogs, critically altering receptor occupancy and selectivity profiles. The intrinsic bromine atom (Z=35) provides a strong anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) for experimental phasing of protein-ligand co-crystals without post-crystallization soaking. The linear butanamide side chain serves as a critical comparator for assessing the metabolic advantage (or disadvantage) of branched-chain amide analogs in human liver microsome stability assays. Unlike the 4-fluoro and 4-methoxy analogs, which lack sufficient anomalous scattering for phasing applications, this compound uniquely enables both crystallographic and SAR studies. Its cLogP is +0.8 to +0.9 log units higher than the 4-fluoro analog, allowing assessment of lipophilicity-driven potency shifts. For robust SAR interpretation, researchers should procure this compound alongside its 4-fluoro and 4-methoxy analogs as a matched set. In medicinal chemistry campaigns where halogen bonding contributes to target engagement (e.g., kinases, GPCRs), this compound serves as a positive probe, while the 4-fluoro and 4-methoxy analogs serve as negative controls.

Molecular Formula C12H12BrN3OS
Molecular Weight 326.21 g/mol
Cat. No. B11367361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide
Molecular FormulaC12H12BrN3OS
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrN3OS/c1-2-3-10(17)14-12-15-11(16-18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,15,16,17)
InChIKeyCSCCHLKSCGZXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide – Core Chemical Identity and Procurement Baseline


N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide (CAS 898623-19-3) is a synthetic 1,2,4-thiadiazole carboxamide derivative with molecular formula C12H12BrN3OS and molecular weight 326.21 g/mol . The compound belongs to the class of thiadiazole-substituted arylamides, which have been claimed in patent literature as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. The 4-bromophenyl substituent at the thiadiazole 3-position and the butanamide side-chain at the 5-position distinguish it from other halogen-substituted and alkoxy-substituted analogs within the same chemotype, conferring unique physicochemical and potentially pharmacological properties that must be explicitly verified before procurement.

Why N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide Cannot Be Interchanged with In-Class Analogs


Within the 1,2,4-thiadiazol-5-yl butanamide series, even single-atom substitutions on the 3-phenyl ring (e.g., Br → F, OCH3, H) generate compounds with substantially different lipophilicity, steric profiles, and potential target-binding interactions . The 4-bromophenyl moiety of the target compound introduces a heavy halogen capable of halogen bonding, a property absent in 4-fluoro or 4-methoxy analogs, which can critically alter P2X3/P2X2/3 receptor occupancy and selectivity [1]. Furthermore, the butanamide acyl chain length and branching differentiate it from analogs bearing isobutanamide or 2-ethylbutanamide side chains, impacting metabolic stability and pharmacokinetic behavior. These multidimensional differences mean that generic substitution without quantitative side-by-side data risks selecting a compound with divergent potency, selectivity, or ADME properties.

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide – Quantified Differentiation vs. Closest Analogs


Lipophilicity Shift: 4-Bromophenyl vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 4-bromophenyl substituent increases calculated logP (cLogP) by approximately +0.8 to +0.9 log units relative to the 4-fluorophenyl analog and by roughly +0.3 to +0.5 log units relative to the 4-methoxyphenyl analog, based on fragment-based estimates (Br: π = +0.86; F: π = +0.14; OCH3: π = −0.02) [1]. This lipophilicity shift directly influences membrane permeability and non-specific protein binding. Additionally, bromine can engage in halogen bonding with backbone carbonyls or π-systems in P2X3 receptor pockets, an interaction geometrically and energetically unavailable to fluorine or methoxy substituents [2].

Lipophilicity Halogen bonding Drug design

Patent-Defined Chemotype: P2X3/P2X2/3 Antagonism vs. Thiadiazoles Targeting HDAC or Other Receptors

The compound falls within the Markush structure of WO2010069794A1, which claims thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists [1]. This receptor target distinguishes it from 1,2,4-thiadiazoles developed as histone deacetylase (HDAC) inhibitors (e.g., 4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide, docking score −8.953 kcal/mol vs. HDAC2) [2]. While the target compound's individual P2X3 IC50 has not been published, its structural inclusion in the P2X3 patent class indicates a different pharmacological trajectory than HDAC-directed thiadiazoles, which require a zinc-binding group absent in this molecule.

P2X3 receptor Pain Purinergic signaling

Physicochemical Property Vector: Molecular Weight and Heavy Atom Count Differentiation

With a molecular weight of 326.21 g/mol and a heavy atom count of 19, N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide occupies a distinct property space relative to its closest commercially listed analogs . The 4-methoxy analog (C13H15N3O2S, MW 277.34) is 49 Da lighter, while the 2-ethyl-substituted 4-fluoro analog (C14H16FN3OS, MW 293.36) differs by 33 Da. The bromine atom contributes approximately 80 Da of mass and significantly increases the compound's X-ray scattering cross-section, which can be advantageous for anomalous dispersion phasing in protein crystallography when used as a heavy-atom derivative [1].

Physicochemical properties Lead-likeness Fragment-based screening

Metabolic Soft-Spot Analysis: Butanamide vs. Branched-Chain Amide Analogs

The linear butanamide side chain presents a continuous four-carbon chain susceptible to β-oxidation-like metabolic pathways, whereas the 2-ethylbutanamide and 3-methylbutanamide analogs incorporate branching that sterically shields the amide bond . In general medicinal chemistry practice, unbranched alkyl amides exhibit faster hepatic clearance due to unhindered access of CYP450 enzymes to the α-carbon [1]. Quantitative in vitro microsomal stability data for this specific compound are not publicly available, introducing a key evidence gap that must be closed through head-to-head metabolic profiling before selecting among these analogs for in vivo studies.

Metabolic stability N-dealkylation In vitro metabolism

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide – Application Scenarios Grounded in Quantitative Differentiation Evidence


P2X3/P2X2/3 Antagonist Screening in Pain and Inflammation Programs

Given its patent classification as a thiadiazole-substituted arylamide with claimed P2X3/P2X2/3 antagonist activity [1], this compound is most appropriately deployed as a screening hit follow-up in purinergic receptor programs targeting chronic pain, inflammatory hyperalgesia, or overactive bladder. Its 4-bromophenyl moiety provides enhanced lipophilicity and halogen-bonding potential relative to 4-fluoro or 4-methoxy analogs, which may confer differentiated receptor occupancy kinetics [2]. Researchers should request a rigorous side-by-side IC50 determination against recombinant human P2X3 (and P2X2/3 heteromers) alongside the 4-fluoro analog to quantify the practical advantage of the bromo substitution.

Heavy-Atom Derivative for Macromolecular Crystallography

The intrinsic bromine atom (Z=35) provides a strong anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα wavelength), making this compound a suitable heavy-atom derivative for experimental phasing of protein-ligand co-crystals without the need for post-crystallization soaking [1]. The butanamide side chain offers conformational flexibility that may facilitate binding-site accommodation. This application directly leverages the bromine differentiation established in Section 3, Evidence Item 3; the 4-methoxy and 4-fluoro analogs lack sufficient anomalous scattering for phasing applications [2].

Structure-Activity Relationship (SAR) Probe for Halogen-Bonding Interactions

In medicinal chemistry campaigns where halogen bonding has been hypothesized to contribute to target engagement (e.g., kinases, GPCRs), this compound serves as a positive probe, while the 4-fluoro and 4-methoxy analogs serve as negative controls. The quantitative cLogP difference of +0.8 to +0.9 log units vs. the 4-fluoro analog [1] also allows assessment of lipophilicity-driven potency shifts. Procurement should include all three analogs as a matched set to enable robust SAR interpretation [2].

Metabolic Stability Benchmarking Study Across Amide Side-Chain Variants

The linear butanamide side chain of this compound makes it a critical comparator for assessing the metabolic advantage (or disadvantage) of branched-chain amide analogs [1]. A focused panel testing this compound alongside its 2-ethylbutanamide and 3-methylbutanamide counterparts in human liver microsomes will quantify the intrinsic clearance penalty of the unbranched side chain, directly informing lead optimization decisions [2]. This scenario addresses the evidence gap identified in Section 3, Evidence Item 4.

Quote Request

Request a Quote for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.